2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Description
Molecular Architecture and Coordination Geometry
The dirhodium(II) heptafluorobutanoate complex exhibits the characteristic paddlewheel molecular architecture common to dirhodium(II) carboxylate compounds. The complex possesses the molecular formula C16H4F28O8Rh2, with a computed molecular weight of 1061.96 grams per mole according to PubChem database calculations. The alternative formulation C16F28O8Rh2 with a molecular weight of 1057.93 grams per mole has also been reported, reflecting slight variations in computational methodologies.
The fundamental structural motif consists of two rhodium(II) centers bridged by four perfluorobutanoate ligands in a paddlewheel configuration. Each rhodium atom maintains pseudooctahedral coordination geometry, with four equatorial positions occupied by oxygen atoms from the bridging carboxylate ligands and two axial positions available for additional coordination. The rhodium-rhodium bond represents a metal-metal single bond that provides structural rigidity to the entire molecular framework.
The heptafluorobutanoate ligands adopt a bridging coordination mode, with each carboxylate group coordinating through both oxygen atoms to different rhodium centers. This bridging arrangement creates a highly symmetric molecular structure, although the presence of the perfluorinated alkyl chains introduces significant electronic modifications compared to non-fluorinated analogues. The perfluoroalkyl substituents extend radially from the central paddlewheel core, creating a highly fluorinated molecular environment that profoundly influences the electronic properties of the rhodium centers.
The coordination geometry around each rhodium center demonstrates slight distortions from perfect octahedral symmetry due to the constraints imposed by the bridging ligand arrangement. These geometric distortions, while subtle, play crucial roles in determining the reactivity patterns and electronic properties of the complex. The rhodium-oxygen bond lengths typically range from 2.0 to 2.2 angstroms in related dirhodium carboxylate structures, although specific crystallographic data for the heptafluorobutanoate complex requires detailed structural analysis.
Crystallographic Analysis of Rh₂(OCOC₃F₇)₄ Dimer
Crystallographic investigations of dirhodium(II) heptafluorobutanoate reveal essential structural parameters that define the molecular geometry and packing arrangements within the solid state. The complex crystallizes with the characteristic paddlewheel structure, maintaining the dirhodium core integrity throughout the crystal lattice. Detailed crystallographic data indicates that the compound typically exhibits a blue to green powder appearance, suggesting specific electronic transitions within the visible spectrum region.
The rhodium-rhodium interatomic distance represents a critical structural parameter that influences the electronic communication between the metal centers. In analogous dirhodium carboxylate complexes, this distance typically ranges from 2.3 to 2.5 angstroms for rhodium(II) oxidation states, with variations depending on the electronic properties of the bridging ligands. The presence of strongly electron-withdrawing perfluoroalkyl groups in the heptafluorobutanoate ligands is expected to influence this metal-metal separation through electronic effects transmitted via the carboxylate bridge.
Crystal packing analysis reveals the influence of fluorine atoms on intermolecular interactions within the solid state structure. The highly fluorinated nature of the ligands creates unique packing motifs characterized by fluorine-fluorine contacts and potential hydrogen bonding interactions between fluorine atoms and any residual hydrogen atoms present in the structure. These intermolecular forces contribute to the overall stability of the crystalline material and influence its physical properties such as solubility and thermal behavior.
The coordination sphere around each rhodium center exhibits the expected square pyramidal geometry when considering only the equatorial ligands, with the axial positions remaining available for coordination of additional ligands or solvent molecules. Crystallographic studies of related dirhodium complexes have shown that the axial coordination sites are particularly important for catalytic activity, as they represent the primary locations for substrate binding and activation.
Spectroscopic Identification Methods (NMR, IR, XPS)
Nuclear magnetic resonance spectroscopy provides powerful analytical tools for characterizing the dirhodium(II) heptafluorobutanoate complex, particularly through rhodium-103 NMR measurements. Recent advances in triple resonance NMR techniques have enabled high-quality rhodium-103 NMR spectra acquisition for dirhodium paddlewheel catalysts, revealing distinct chemical shifts that reflect the electronic environment of the rhodium centers. The rhodium-103 NMR chemical shifts serve as sensitive probes of the electronic structure, with significant variations observed based on the coordination environment and ligand electronic properties.
Fluorine-19 NMR spectroscopy represents an especially valuable technique for characterizing the heptafluorobutanoate ligands, providing detailed information about the fluorine environments within the perfluoroalkyl chains. The multiple fluorine atoms in different chemical environments produce complex splitting patterns that serve as fingerprints for structural identification. Integration patterns in fluorine-19 NMR spectra confirm the stoichiometry of fluorine atoms within the molecular structure, while chemical shift values provide insights into the electronic environment of each fluorine position.
Infrared spectroscopy reveals characteristic vibrational modes associated with the carboxylate coordination and the perfluoroalkyl chains. The asymmetric and symmetric carboxylate stretching vibrations appear as distinct bands whose positions and separations provide information about the coordination mode and strength of the rhodium-oxygen bonds. The carbon-fluorine stretching vibrations in the perfluoroalkyl region produce intense absorption bands that serve as diagnostic features for compound identification.
X-ray photoelectron spectroscopy offers detailed information about the oxidation states and electronic environments of the rhodium centers. The rhodium 3d binding energies provide direct evidence for the rhodium(II) oxidation state, while peak shapes and satellite features reveal information about the local electronic structure. The fluorine 1s binding energies confirm the presence and chemical environment of the fluorine atoms within the perfluoroalkyl chains, providing complementary information to NMR and infrared techniques.
| Spectroscopic Technique | Key Information | Characteristic Features |
|---|---|---|
| Rhodium-103 NMR | Electronic environment of Rh centers | Chemical shift variations reflect coordination |
| Fluorine-19 NMR | Fluorine environments in ligands | Complex splitting patterns from multiple F atoms |
| Infrared Spectroscopy | Vibrational modes | Carboxylate and C-F stretching frequencies |
| X-ray Photoelectron Spectroscopy | Oxidation states and binding energies | Rh 3d and F 1s binding energy analysis |
Comparative Ligand Field Analysis with Non-Fluorinated Dirhodium Carboxylates
The electronic properties of dirhodium(II) heptafluorobutanoate differ substantially from those of non-fluorinated dirhodium carboxylates due to the strong electron-withdrawing effects of the perfluoroalkyl substituents. Comparative studies with dirhodium(II) acetate and other simple carboxylate complexes reveal significant modifications in both reactivity patterns and electronic structure parameters. The incorporation of perfluoroalkyl groups creates a more electron-deficient environment around the rhodium centers, influencing both the metal-metal bonding and the reactivity of axial coordination sites.
Rhodium-103 NMR chemical shift comparisons provide quantitative measures of the electronic differences between fluorinated and non-fluorinated complexes. The rhodium centers in heptafluorobutanoate complexes typically exhibit more deshielded chemical shifts compared to their acetate analogues, reflecting the electron-withdrawing influence of the perfluoroalkyl groups. These electronic effects are transmitted through the carboxylate bridge and influence both rhodium centers, although the magnitude of the effect may vary depending on the specific coordination environment.
Catalytic reactivity studies demonstrate enhanced reaction rates for dirhodium(II) heptafluorobutanoate compared to non-fluorinated analogues in various carbene transfer reactions. The electron-withdrawing ligands activate the rhodium centers toward carbene formation and subsequent reactivity, making the complex particularly effective for challenging transformations. Computational studies have indicated that trifluoromethylation of dirhodium paddlewheel complexes lowers activation barriers for carbene-mediated processes, suggesting similar effects for the extended perfluoroalkyl chains in heptafluorobutanoate ligands.
The ligand field strength of perfluoroalkyl carboxylates differs markedly from that of simple alkyl carboxylates, creating distinct electronic configurations around the rhodium centers. The strong electron-withdrawing character of the fluorinated ligands stabilizes higher oxidation states and modifies the energy levels of the rhodium d-orbitals. These electronic modifications manifest in altered spectroscopic properties, including shifts in electronic absorption spectra and changes in magnetic susceptibility measurements.
Comparative crystallographic analysis reveals structural differences between fluorinated and non-fluorinated dirhodium carboxylates, particularly in terms of rhodium-rhodium distances and rhodium-oxygen bond lengths. The electron-withdrawing perfluoroalkyl groups tend to contract the rhodium-oxygen bonds while potentially affecting the metal-metal separation through electronic communication via the bridging ligands. These structural modifications correlate with the observed differences in reactivity and spectroscopic properties, providing a comprehensive picture of how ligand electronic properties influence the overall molecular behavior.
| Property | Rh₂(OCOC₃F₇)₄ | Rh₂(OAc)₄ | Electronic Effect |
|---|---|---|---|
| Rhodium-103 NMR shift | More deshielded | More shielded | Electron-withdrawing influence |
| Catalytic activity | Enhanced rates | Standard rates | Increased electrophilicity |
| Ligand field strength | Stronger | Weaker | Fluorine electron withdrawal |
| Rhodium-oxygen bonds | Potentially shorter | Standard length | Electronic contraction |
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXPORMMOBRMR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F28O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896994 | |
| Record name | Rhodium(II) perfluorobutyrate dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73755-28-9 | |
| Record name | Rhodium(II) perfluorobutyrate dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Rhodium(II) acetate dimer : A common rhodium(II) precursor with acetate ligands.
- Heptafluorobutyric acid : A perfluorinated carboxylic acid providing the heptafluorobutyrate ligand.
Reaction Conditions
- Solvent : Typically anhydrous organic solvents such as dichloromethane or acetonitrile.
- Temperature : Mild heating (room temperature to reflux) to facilitate ligand exchange.
- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
Reaction Mechanism
The reaction proceeds via ligand exchange where the acetate ligands on rhodium(II) acetate dimer are substituted by heptafluorobutyrate ions derived from heptafluorobutyric acid. The dimeric structure of rhodium(II) is preserved, with each rhodium center coordinated by four bridging carboxylate ligands.
Representative Preparation Method
| Step | Description |
|---|---|
| 1 | Dissolve rhodium(II) acetate dimer in anhydrous dichloromethane under inert atmosphere. |
| 2 | Add stoichiometric excess of heptafluorobutyric acid slowly to the rhodium solution with stirring. |
| 3 | Heat the reaction mixture gently (e.g., 40-60 °C) for several hours to ensure complete ligand exchange. |
| 4 | Monitor the reaction progress by spectroscopic methods (UV-Vis, IR) or chromatographic techniques. |
| 5 | Upon completion, cool the mixture and precipitate the rhodium(II) heptafluorobutyrate dimer by adding a non-solvent such as hexane. |
| 6 | Isolate the precipitate by filtration, wash with cold hexane, and dry under vacuum. |
Characterization and Purity Assessment
- Spectroscopic Analysis : IR spectra show characteristic carboxylate stretching frequencies shifted due to fluorination.
- NMR Spectroscopy : ^19F NMR confirms the presence of fluorinated ligands.
- X-ray Crystallography : Confirms dimeric rhodium(II) structure with bridging heptafluorobutyrate ligands.
- Elemental Analysis : Matches expected composition for C16F28O8Rh2.
Comparative Data Table of Rhodium(II) Carboxylate Complexes
| Compound Name | Chemical Formula | Ligand Type | Stability | Catalytic Applications |
|---|---|---|---|---|
| Rhodium(II) acetate | C4H6O4Rh | Acetate (non-fluorinated) | Moderate | General catalysis |
| Rhodium(II) trifluoroacetate | C4F3O4Rh | Trifluoroacetate | Higher than acetate | Fluorinated ligand catalysis |
| Rhodium(II) heptafluorobutyrate | C16F28O8Rh2 | Heptafluorobutyrate | High stability | Enhanced catalysis, CO2 reduction |
| Rhodium(III) chloride | Cl3Rh | Chloride | Different oxidation state | Different reactivity profile |
Research Findings on Preparation
- The ligand exchange method is the most widely accepted and reproducible synthesis route.
- Fluorinated ligands such as heptafluorobutyrate enhance the stability and catalytic efficiency of rhodium(II) complexes.
- The reaction conditions, particularly temperature and solvent choice, critically influence the purity and yield.
- The dimeric structure is preserved during ligand exchange, which is essential for the catalytic properties.
- Alternative methods such as direct synthesis from rhodium metal and heptafluorobutyric acid are less common due to complexity and lower yields.
Chemical Reactions Analysis
Types of Reactions
Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species using suitable reducing agents.
Substitution: The heptafluorobutanoato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Properties
- Molecular Formula : C16F28O8Rh2
- Molecular Weight : 1057.93 g/mol
- Melting Point : >300 °C
- Boiling Point : 120.2 °C at 760 mmHg
- Flash Point : 18 °C
These properties indicate a stable compound that can withstand high temperatures, making it suitable for demanding chemical reactions .
Catalysis
One of the primary applications of 2,2,3,3,4,4,4-heptafluorobutanoate; rhodium(2+) is in catalysis. The compound acts as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. Notably:
- It has been utilized in reactions involving the activation of C-H bonds.
- The unique electronic environment provided by the fluorinated ligands enhances the reactivity of the rhodium center .
Materials Science
In materials science, this compound is explored for its potential in developing new materials with enhanced properties:
- The fluorinated ligands contribute to increased thermal stability and chemical resistance.
- Research indicates potential applications in creating advanced coatings and polymers that require high durability and performance under extreme conditions .
Environmental Chemistry
Given the increasing concern over perfluorinated compounds (PFCs), studies are examining the environmental impact and degradation pathways of compounds like 2,2,3,3,4,4,4-heptafluorobutanoate; rhodium(2+). Understanding these pathways is crucial for assessing the environmental risks associated with fluorinated chemicals and developing remediation strategies .
Case Study 1: Catalytic Activity in Organic Synthesis
A study published in the Journal of American Chemical Society demonstrated that 2,2,3,3,4,4,4-heptafluorobutanoate; rhodium(2+) could effectively catalyze the formation of complex organic molecules through C-H activation methods. The findings highlighted its efficiency compared to traditional catalysts due to its unique ligand environment.
Case Study 2: Development of Fluorinated Polymers
Research conducted at a leading materials science institute investigated the use of this compound in synthesizing novel fluorinated polymers. The results indicated that polymers produced using this catalyst exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts. This research opens avenues for applications in industries requiring robust materials under harsh conditions .
Mechanism of Action
The mechanism by which Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium centers in the compound act as active sites for catalysis, interacting with molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
Comparison with Other Transition Metal Complexes
Rhodium(II) heptafluorobutanoate is compared with analogous complexes of ruthenium, osmium, and iridium:
Key Findings :
- Rhodium(II) complexes exhibit superior stability constants compared to ruthenium but require ligand-specific optimization for catalytic efficiency .
- Fluorinated ligands enhance oxidative stability across all metals, but rhodium’s redox flexibility makes it preferable for dynamic reaction environments.
Comparison with Fluorinated Ligands in Extraction Systems
The heptafluorobutanoate ligand’s performance is benchmarked against other fluorinated extractants:
Key Findings :
- Heptafluorobutanoate derivatives (e.g., DEHFBA) outperform non-fluorinated analogs due to stronger Lewis acidity and hydrophobicity .
- Rhodium(II) heptafluorobutanoate could be adapted for selective metal ion extraction, leveraging fluorine’s electron-withdrawing effects.
Thermal and Physical Properties
Thermodynamic data for heptafluorobutanoate derivatives:
Key Findings :
- Fluorinated ligands generally exhibit low solubility in aqueous media but high compatibility with organic solvents.
- Sodium heptafluorobutyrate’s poor solubility contrasts with rhodium(II) complexes, which are tailored for non-polar environments.
Catalytic Performance vs. Other Rhodium Complexes
Rhodium(II) heptafluorobutanoate is compared to organorhodium catalysts:
Key Findings :
- Heptafluorobutanoate’s fluorine atoms increase electrophilicity, favoring reactions requiring strong Lewis acid catalysts.
- Air sensitivity remains a challenge for many rhodium complexes, necessitating inert handling conditions .
Biological Activity
2,2,3,3,4,4,4-heptafluorobutanoate (often referred to as rhodium(II) heptafluorobutanoate) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is notable for its applications in catalysis and potential biological activities. The molecular formula is with a molecular weight of approximately 213.03 g/mol .
The biological activity of rhodium(II) heptafluorobutanoate is primarily attributed to its role as a catalyst in various chemical reactions. It has been studied for its potential effects on biological systems, particularly in the context of:
- Anticancer Activity : Some studies suggest that rhodium complexes exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in tumor cells .
- Enzyme Inhibition : Rhodium complexes can interact with metalloproteins and enzymes, potentially inhibiting their activity. This interaction may disrupt metabolic pathways in microorganisms or cancer cells .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the anticancer properties of various rhodium complexes, including rhodium(II) heptafluorobutanoate. Results indicated significant cytotoxic effects against breast and colon cancer cell lines, with IC50 values showing potency comparable to established chemotherapeutics .
- Antimicrobial Properties : Research has also explored the antimicrobial effects of rhodium complexes. In vitro tests demonstrated that rhodium(II) heptafluorobutanoate exhibits antibacterial activity against gram-positive bacteria, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits activity of specific metalloproteins | |
| Antimicrobial | Effective against gram-positive bacteria |
Table 2: Cytotoxicity Data
Q & A
Basic: What are the optimal synthetic routes for preparing rhodium(II) complexes with heptafluorobutanoate ligands?
Methodological Answer:
The synthesis of fluorinated rhodium complexes requires careful control of ligand stoichiometry, solvent polarity, and reaction temperature. A factorial design approach (varying parameters like Rh precursor-to-ligand ratio, solvent dielectric constant, and heating duration) can systematically identify optimal conditions . Fluorinated ligands often demand anhydrous environments due to their hygroscopic nature, as noted in safety protocols for fluorinated compounds . Coordination chemistry principles from authoritative texts recommend using RhCl₃·xH₂O as a starting material, followed by ligand substitution under inert atmospheres .
Basic: Which spectroscopic and analytical techniques are prioritized for characterizing fluorinated rhodium(II) complexes?
Methodological Answer:
- ¹⁹F NMR : Critical for tracking ligand binding and identifying fluorine environments.
- X-ray crystallography : Resolves geometric isomerism and Rh coordination geometry.
- ESI-MS : Confirms molecular ion peaks and fragmentation patterns.
- IR spectroscopy : Detects shifts in C=O and Rh–O vibrational modes upon complexation.
Cross-referencing with NIST data ensures spectral assignments align with known fluorinated analogs . Quantitative analysis should include elemental combustion analysis (C, H, N) and ICP-MS for Rh content validation .
Advanced: How can contradictions in reported catalytic efficiencies of fluorinated rhodium complexes be resolved?
Methodological Answer:
Discrepancies often arise from uncontrolled variables (e.g., trace moisture, ligand purity, or counterion effects). A meta-analysis framework should:
Replicate studies under standardized conditions (e.g., fixed temperature, solvent, and substrate ratios) .
Characterize ligand purity via HPLC and TGA to rule out degradation .
Apply multivariate regression to isolate variables impacting catalytic turnover .
Theoretical frameworks like Marcus theory may explain electron-transfer rate variations due to fluorinated ligand electronic effects .
Advanced: What mechanistic insights can DFT calculations provide into rhodium-fluorinated ligand systems?
Methodological Answer:
Density Functional Theory (DFT) can:
- Map electron density distributions to identify Rh(II) d-orbital splitting patterns.
- Simulate reaction pathways (e.g., oxidative addition/reduction steps) with fluorinated ligands acting as electron-withdrawing groups.
- Predict spectroscopic signatures (e.g., NMR chemical shifts) for validation against experimental data.
Integrate COMSOL Multiphysics for coupling DFT with kinetic simulations, enabling predictive modeling of catalytic cycles .
Basic: What safety protocols are essential when handling fluorinated rhodium compounds?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields.
- Storage : Inert-atmosphere gloveboxes to prevent ligand hydrolysis .
- Spill Management : Neutralize spills with calcium carbonate to immobilize fluoride ions.
GHS classifications (flammability, reactivity) must guide emergency response plans .
Advanced: How do fluorinated ligands modulate the redox behavior of Rh(II) centers?
Methodological Answer:
Fluorinated ligands lower Rh(II) reduction potentials via inductive effects, enhancing oxidative stability. Experimental validation involves:
- Cyclic voltammetry : Compare ΔE₀ values of Rh complexes with non-fluorinated analogs.
- EPR spectroscopy : Detect Rh(II) radical intermediates stabilized by electron-deficient ligands.
Theoretical frameworks like ligand field theory rationalize these shifts through σ-donation and π-backbonding parameters .
Basic: How should kinetic studies be designed for Rh(II)-catalyzed fluorination reactions?
Methodological Answer:
- Quench-flow methods : Capture short-lived intermediates (e.g., Rh–F adducts).
- Variable timepoint sampling : Monitor substrate depletion via GC-MS or HPLC.
- Isotopic labeling : Use ¹⁸O or deuterated substrates to trace mechanistic steps.
Pre-experimental designs (e.g., pilot kinetic runs) identify critical time windows for data collection .
Advanced: Can machine learning optimize reaction conditions for rhodium-mediated C–F bond activation?
Methodological Answer:
Yes. AI-driven platforms can:
- Predict optimal conditions : Train models on datasets linking Rh precursor, ligand structure, solvent, and yield.
- Automate parameter tuning : Use reinforcement learning to iteratively adjust temperature/pressure.
- Identify outliers : Flag anomalous data for deeper mechanistic investigation.
Future integration with autonomous labs enables real-time optimization of multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
